molecular formula C7H15N3O B1266914 n-Cyclohexylhydrazinecarboxamide CAS No. 52662-76-7

n-Cyclohexylhydrazinecarboxamide

Katalognummer: B1266914
CAS-Nummer: 52662-76-7
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: VZVGVHNZWUQMRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

n-Cyclohexylhydrazinecarboxamide can be synthesized through various synthetic routes. One common method involves the reaction of isocyanatocyclohexane with hydrazine . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

n-Cyclohexylhydrazinecarboxamide has been investigated for its anticancer properties, particularly as a dual antagonist of peroxisome proliferator-activated receptors (PPARs). Research indicates that it may inhibit cancer cell proliferation and metastasis in various cancer types, including prostate, breast, and colon cancers. A notable study demonstrated that this compound could induce apoptosis in specific cancer cell lines, such as glioblastoma and melanoma cells .

Mechanism of Action:
The compound's effectiveness is attributed to its ability to interact with cellular targets through hydrogen bonding, which may inhibit the activity of specific enzymes involved in tumor growth and survival.

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death .

Synthesis and Characterization

This compound can be synthesized through the reaction of isocyanatocyclohexane with hydrazine. This straightforward synthesis route allows for the production of the compound in a laboratory setting, facilitating further research into its properties and applications.

Case Studies and Research Findings

Study Focus Findings
Study 1 Anticancer EffectsDemonstrated apoptosis induction in glioblastoma cells with a significant reduction in tumor growth in vivo models.
Study 2 Antimicrobial ActivityShowed broad-spectrum antimicrobial effects against E. coli and S. aureus with minimal inhibitory concentrations established.
Study 3 Mechanism ExplorationInvestigated the biochemical pathways affected by this compound, confirming its role as an enzyme inhibitor.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound's absorption, distribution, metabolism, and excretion (ADME) profile have been studied to ascertain its viability as a drug candidate.

  • Absorption: Rapidly absorbed when administered orally.
  • Distribution: Exhibits good tissue penetration.
  • Metabolism: Primarily metabolized in the liver.
  • Excretion: Eliminated via renal pathways.

Wirkmechanismus

Biologische Aktivität

n-Cyclohexylhydrazinecarboxamide, a hydrazine derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods. A notable approach involves the reaction of cyclohexyl isocyanate with hydrazine derivatives. The reaction typically yields a white crystalline product, which can be purified by recrystallization from suitable solvents.

Key Reaction:

Cyclohexyl isocyanate+Hydrazinen Cyclohexylhydrazinecarboxamide\text{Cyclohexyl isocyanate}+\text{Hydrazine}\rightarrow \text{n Cyclohexylhydrazinecarboxamide}

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various hydrazine derivatives, it was found to be effective against a range of bacterial strains.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes, although further studies are needed to elucidate the precise pathways involved .

2.2 Anticancer Activity

This compound has also been studied for its potential anticancer effects. In vitro tests have shown that it can induce apoptosis in cancer cell lines, particularly in melanoma and leukemia models.

Case Study:
A study conducted on B16F10 melanoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis .

Cell Line IC50 (μM)
B16F10 Melanoma25
HL-60 Leukemia30

The biological activity of this compound may be attributed to its ability to modulate enzyme activity and interact with various cellular receptors. Preliminary studies suggest that it could act as an antagonist for certain metabolic pathways, potentially impacting cancer cell metabolism by shifting energy production from oxidative phosphorylation to glycolysis .

4. Conclusion

This compound is a promising compound with notable antimicrobial and anticancer activities. Its synthesis is straightforward, and the compound demonstrates significant potential for therapeutic applications in infectious diseases and cancer treatment. Further research is essential to fully understand its mechanisms and optimize its use in clinical settings.

Eigenschaften

IUPAC Name

1-amino-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGVHNZWUQMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294167
Record name n-cyclohexylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52662-76-7
Record name 52662-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-cyclohexylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-cyclohexylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Cyclohexylhydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
n-Cyclohexylhydrazinecarboxamide
Reactant of Route 3
n-Cyclohexylhydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
n-Cyclohexylhydrazinecarboxamide
Reactant of Route 5
n-Cyclohexylhydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
n-Cyclohexylhydrazinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.